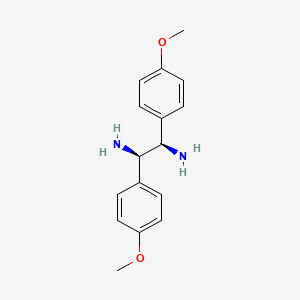

1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine

Description

The exact mass of the compound (1R,2R)-1,2-Di(4'-methoxyphenyl)-1,2-diaminoethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-bis(4-methoxyphenyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMPRHYHRAUVGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117106-36-2, 58520-03-9 | |

| Record name | meso-1,2-Bis(4-methoxyphenyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of Asymmetric Catalysis: An In-depth Technical Guide to (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine, a C2-symmetric chiral vicinal diamine, stands as a pivotal ligand in the field of asymmetric synthesis. Its unique structural and electronic properties have established it as a highly effective component in a variety of catalytic systems, enabling the stereoselective synthesis of complex molecules with remarkable precision. This guide offers a comprehensive exploration of its synthesis, characterization, and applications, with a particular focus on its role in asymmetric transfer hydrogenation and its potential in pharmaceutical development.

Physicochemical Properties

A summary of the key physicochemical properties of (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine is presented in the table below.

| Property | Value |

| CAS Number | 58520-04-0 |

| Molecular Formula | C₁₆H₂₀N₂O₂ |

| Molecular Weight | 272.34 g/mol |

| Appearance | White to yellow powder or crystals |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere |

Synthesis of a Privileged Ligand

The enantioselective synthesis of (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine is a critical process that ensures the high enantiomeric purity required for its applications in asymmetric catalysis. While several methods exist for the synthesis of chiral 1,2-diamines, a common and effective approach involves the asymmetric reductive amination of a diketone precursor.

Generalized Synthetic Workflow

Precision-Tuned Electron-Rich Chiral 1,2-Diamine Ligands: A Technical Guide

Introduction: The "Electron-Rich" Advantage

In the landscape of asymmetric catalysis, chiral 1,2-diamines are ubiquitous. While the sulfonylated derivatives (e.g., Ts-DPEN) dominate ruthenium-catalyzed transfer hydrogenation via a metal-ligand bifunctional mechanism (involving the NH proton), electron-rich N-alkylated 1,2-diamines occupy a distinct and critical niche.

"Electron-rich" in this context refers to ligands where the nitrogen atoms are alkylated (typically methylated) or the backbone possesses strong electron-donating groups. These modifications fundamentally alter the ligand's behavior:

-

Enhanced

-Donation: N-alkylation increases the Lewis basicity of the amine, stabilizing high-oxidation-state metals (e.g., Cu(II), Os(VIII), Ir(III)) and strengthening the metal-nitrogen bond. -

Elimination of H-Bonding: Converting a primary amine (-NH

) to a tertiary amine (-NMe -

Steric Tuning: The N-methyl groups create a tighter chiral pocket, often enhancing enantioselectivity in reactions like the Henry (nitroaldol) reaction or oxidative couplings.

This guide focuses on the design, synthesis, and application of these specialized ligands, with a spotlight on (1R,2R)-N,N'-dimethyl-1,2-diphenylethylenediamine and its analogues.

Structural Logic & Electronic Tuning

The efficacy of a chiral diamine ligand is dictated by the interplay between its backbone rigidity and the electronic density of its nitrogen centers.

Comparative Analysis of Ligand Classes

| Feature | Standard Ligand (e.g., (1R,2R)-DPEN) | Electron-Rich Variant (e.g., N,N'-Dimethyl-DPEN) |

| N-Substituents | -NH | -NHMe or -NMe |

| Electronic Nature | Moderate | Strong |

| Primary Mechanism | Bifunctional (Metal-NH cooperative) | Lewis Acid Activation / Metal-Templated |

| Key Metals | Ru, Rh (Transfer Hydrogenation) | Cu, Ni, Os (Oxidations, C-C Bond Formation) |

| Basicity (pK | ~10 (Conjugate acid) | ~10.7 (Increased electron density) |

Mechanism of Action

In copper-catalyzed reactions (e.g., the Henry reaction), the electron-rich diamine coordinates to Cu(II) to form a rigid, cationic Lewis acid complex. The high electron density on the nitrogen atoms prevents ligand dissociation, while the N-alkyl groups impose steric constraints that direct the approach of the nucleophile (nitronate) to the electrophile (aldehyde).

Protocol: Synthesis of (1R,2R)-N,N'-Dimethyl-1,2-diphenylethylenediamine

Methodology: The Eschweiler-Clarke Methylation.[1][2][3] Rationale: This protocol is selected for its scalability and "self-validating" nature. Unlike direct alkylation with methyl iodide (which risks over-alkylation to quaternary ammonium salts), this reductive amination stops selectively at the tertiary amine stage.[2] Crucially, chiral amines do not racemize under these conditions because the iminium intermediate does not involve the chiral carbon center.

Experimental Workflow

Reagents:

-

(1R,2R)-1,2-Diphenylethylenediamine (10.0 mmol, 2.12 g)

-

Formaldehyde (37% aq. solution, 50 mmol, 5.0 equiv)

-

Formic Acid (98%, 100 mmol, 10.0 equiv)

Step-by-Step Protocol:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Add the diamine and cool to 0 °C. Slowly add formic acid (caution: exotherm). Then add formaldehyde solution.[1][2][3]

-

Reaction: Heat the mixture to reflux (approx. 100 °C).

-

Self-Validation Check: Vigorous evolution of CO

gas indicates the reduction of the intermediate iminium species is proceeding.

-

-

Duration: Maintain reflux for 12–16 hours until gas evolution ceases.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove excess formaldehyde/formic acid.

-

Dissolve the residue in water (20 mL) and basify with 20% NaOH solution to pH > 12. (The product will oil out).

-

-

Extraction: Extract with CH

Cl -

Purification: Remove solvent. The crude product can be recrystallized from ethanol/hexane or distilled (if large scale) to yield the pure N,N'-dimethyl diamine.

Synthesis Visualization

Caption: Workflow for the Eschweiler-Clarke methylation of chiral diamines. The evolution of CO2 serves as a visual indicator of reaction progress.

Catalytic Application: The Asymmetric Henry Reaction[4][5]

The Henry (Nitroaldol) Reaction is the premier application for electron-rich copper-diamine complexes. It provides direct access to chiral

The Catalytic System[4][5][6][7][8]

-

Metal Source: Cu(OAc)

[4]·H -

Ligand: (1R,2R)-N,N'-Dimethyl-DPEN (or cyclohexane variants).

-

Solvent: Ethanol or THF (Protic solvents often accelerate the reaction via H-bond activation of the nitro group).

Mechanistic Cycle

Unlike the Ru-catalyzed transfer hydrogenation, this cycle relies on Lewis Acid Activation .

-

Complexation: The diamine binds tightly to Cu(II), creating a

-symmetric chiral environment. -

Deprotonation: A mild base (often the nitronate precursor or added base) generates the reactive nitronate species.

-

Coordination: The aldehyde carbonyl oxygen coordinates to the apical position of the Copper center.

-

C-C Bond Formation: The nitronate attacks the activated aldehyde. The N-methyl groups on the ligand sterically block one face of the aldehyde, enforcing enantioselectivity.

Catalytic Cycle Diagram[8]

Caption: Simplified catalytic cycle for the Cu(II)-diamine catalyzed asymmetric Henry reaction. The ligand's steric bulk directs the facial selectivity.

Industrial Relevance & Scalability

For drug development professionals, the utility of electron-rich diamines extends beyond academic novelty:

-

Metal Removal: Copper-based systems are generally preferred in late-stage pharmaceutical synthesis over Ruthenium or Rhodium due to lower toxicity limits (PDE) and easier removal via extraction or scavenging.

-

Cost Efficiency: The ligands are derived from inexpensive chiral pools (tartaric acid resolution of DPEN or commercially available DACH).

-

Reaction Scope: Beyond the Henry reaction, these ligands are effective in:

-

Oxidative Biaryl Coupling: Using Cu-amine complexes.

-

Asymmetric Dihydroxylation: As auxiliaries in Osmium chemistry.

-

Organocatalysis: As precursors to chiral thioureas.

-

Performance Metrics (Typical)

| Reaction | Substrate | Catalyst Loading | Yield | ee% |

| Henry Reaction | Benzaldehyde + Nitromethane | 5 mol% Cu-Ligand | 90-95% | 90-96% |

| Aza-Henry | N-Boc Imines | 5-10 mol% Cu-Ligand | 85-92% | 92-99% |

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5] Accounts of Chemical Research, 30(2), 97–102. Link

-

Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., Shaw, J. T., & Downey, C. W. (2003).[4] A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction.[4] Journal of the American Chemical Society, 125(42), 12692–12693. Link

-

Eschweiler, W. (1905).[2][3] Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd.[2][3] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.[3] Link

-

Jin, W., Li, X., & Wan, B. (2011).[4] A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)-Diamine Ligand.[4] The Journal of Organic Chemistry, 76(2), 484–491. Link

-

Borch, R. F., & Hassid, A. I. (1972). A new method for the methylation of amines. The Journal of Organic Chemistry, 37(10), 1673–1674. Link

Sources

An In-depth Technical Guide to the Core Differences Between DPEN and bis(4-methoxyphenyl)ethylenediamine

This guide provides a comprehensive analysis of two critical vicinal diamines, 1,2-Diphenylethane-1,2-diamine (DPEN) and 1,2-bis(4-methoxyphenyl)ethylenediamine. While sharing a common structural backbone, their subtle electronic and steric differences lead to divergent applications in asymmetric catalysis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced properties and applications of these important molecular scaffolds.

Introduction: The Significance of C₂-Symmetric Diamines

Chiral 1,2-diamines are a cornerstone of modern asymmetric synthesis, serving as highly effective chiral ligands for metal catalysts and as organocatalysts in their own right.[1] Their ability to form stable five-membered chelate rings with metal centers creates a well-defined, rigid chiral environment that can effectively control the stereochemical outcome of a wide range of chemical transformations.[2][3] Among the most prominent C₂-symmetric diamines are 1,2-Diphenylethane-1,2-diamine (DPEN) and its substituted analogue, 1,2-bis(4-methoxyphenyl)ethylenediamine. Understanding the fundamental distinctions between these two molecules is crucial for rational catalyst design and the development of novel therapeutic agents.

Core Structural and Physicochemical Distinctions

The primary difference between DPEN and bis(4-methoxyphenyl)ethylenediamine lies in the substitution on the two phenyl rings attached to the ethylenediamine backbone.

-

1,2-Diphenylethane-1,2-diamine (DPEN): Features two unsubstituted phenyl groups. Its structure is relatively non-polar and its electronic properties are governed by the standard aromatic system of the benzene rings.

-

1,2-bis(4-methoxyphenyl)ethylenediamine: Features a methoxy group (-OCH₃) at the para position of each phenyl ring. The methoxy group is a strong electron-donating group through resonance, which significantly alters the electronic properties of the aromatic system. This increased electron density can influence the basicity of the amine nitrogens and the coordination properties of the molecule when used as a ligand.

Both molecules exist as three distinct stereoisomers: the chiral (1R,2R) and (1S,2S) enantiomers, and the achiral meso diastereomer.[4][5] For applications in asymmetric synthesis, the enantiomerically pure forms are of paramount importance.

Comparative Physicochemical Properties

| Property | 1,2-Diphenylethane-1,2-diamine (DPEN) | 1,2-bis(4-methoxyphenyl)ethylenediamine |

| Molecular Formula | C₁₄H₁₆N₂[4] | C₁₆H₂₀N₂O₂[6] |

| Molecular Weight | 212.29 g/mol [4] | 272.34 g/mol [7] |

| Core Structure | Ethylenediamine with two phenyl substituents | Ethylenediamine with two 4-methoxyphenyl substituents |

| Key Functional Group | Phenyl | 4-Methoxyphenyl |

| Electronic Effect | Neutral aromatic system | Electron-donating methoxy groups |

| Appearance | White to pale yellow solid/crystals[4][8] | Crystalline solid[9] |

| CAS Number (R,R)-enantiomer | 35132-20-8[10] | 1616612-78-2 (Dihydrochloride salt)[11] |

| CAS Number (S,S)-enantiomer | 29841-69-8[12] | Not readily available |

| CAS Number (meso form) | 58520-45-9 (for MOED)[7] | 117106-36-2[6][13] |

Synthesis and Stereochemical Resolution

The preparation of these diamines typically involves the reductive amination of a corresponding α-diketone or a related precursor. The synthesis of enantiopure DPEN is particularly well-established.

General Synthesis of DPEN

DPEN can be synthesized from benzil through reductive amination. The resulting product is a mixture of the chiral and meso diastereomers. The valuable chiral diastereomer is then resolved into its (R,R) and (S,S) enantiomers using a chiral resolving agent, most commonly tartaric acid.[4]

Synthesis of bis(4-methoxyphenyl)ethylenediamine

A common route to the meso form of this diamine involves the condensation of 4-methoxybenzaldehyde with an amine source, followed by acid hydrolysis of the resulting diimine intermediate.[14][15] Another approach involves the direct condensation of 4-methoxybenzaldehyde with ethylenediamine to form a Schiff base, which can then be used in subsequent reactions.[9][16]

Divergent Applications: Catalysis vs. Medicinal Chemistry

The structural and electronic differences between DPEN and its methoxy-substituted counterpart dictate their primary fields of application. DPEN is a "privileged ligand" in asymmetric catalysis, while bis(4-methoxyphenyl)ethylenediamine has emerged as a valuable scaffold in the design of bioactive metal complexes.

DPEN: A Workhorse in Asymmetric Catalysis

DPEN and its derivatives are among the most successful ligands in asymmetric catalysis, particularly for transfer hydrogenation and hydrogenation reactions.[3] The N-tosylated derivative, TsDPEN, is a key component of catalysts developed by Ryōji Noyori, for which he was awarded the Nobel Prize in Chemistry in 2001.[4]

In these systems, the chiral DPEN ligand coordinates to a metal center, such as Ruthenium(II), creating a C₂-symmetric chiral environment. This catalyst then selectively hydrogenates a prochiral substrate, like a ketone, to produce one enantiomer of the corresponding alcohol in high yield and enantiomeric excess. The phenyl groups provide a rigid and well-defined steric environment essential for high stereoselectivity.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. CAS#:117106-36-2 | meso-1,2-Bis(4-methoxyphenyl)ethylenediamine | Chemsrc [chemsrc.com]

- 7. meso-1,2-Bis(4-methoxyphenyl)ethylenediamine for HPLC derivatization, LiChropur , = 98.0 NT 58520-45-9 [sigmaaldrich.com]

- 8. (1S,2S)-(-)-1,2-Diphenylethylenediamine, min. 97% (S,S)-DP… [cymitquimica.com]

- 9. mocedes.org [mocedes.org]

- 10. (1R,2R)-(+)-1,2-Diphenylethylenediamine (1R,2R)- DPEDA [sigmaaldrich.com]

- 11. Sigma Aldrich (R,R)-Bis-(4-Methoxyphenyl)Ethylenediamine Dihydrochloride 100 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 12. strem.com [strem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Design, Synthesis, Electrochemical, and Biological Evaluation of Fluorescent Chlorido[N,N′-bis(methoxy/hydroxy)salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) Complexes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties and Melting Points of Methoxy-Substituted Chiral Diamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral diamines are indispensable building blocks in modern asymmetric synthesis, serving as critical ligands for metal-catalyzed reactions and as organocatalysts. The introduction of methoxy substituents onto the aromatic rings of these diamines can profoundly influence their physical properties, including solubility, crystallinity, and, most notably, their melting points. This technical guide provides a comprehensive exploration of the physical properties of methoxy-substituted chiral diamines, with a particular focus on the factors governing their melting points. We will delve into the interplay of intermolecular forces, molecular symmetry, and crystal packing, supported by experimental data and theoretical principles. Detailed protocols for the synthesis and characterization of these valuable compounds are also presented to provide a practical resource for researchers in the field.

Introduction: The Significance of Chiral Diamines in Asymmetric Catalysis

Chiral diamines have emerged as a cornerstone in the field of asymmetric synthesis, enabling the stereoselective formation of a wide array of chemical bonds.[1] Their utility stems from their ability to form stable chelate complexes with metal centers, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction. Two of the most widely utilized chiral diamine scaffolds are (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) and (1R,2R)-(+)-1,2-diphenylethylenediamine (DPEN). These C₂-symmetric diamines have been successfully employed in a myriad of asymmetric transformations, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.[2]

The introduction of substituents onto the chiral diamine framework provides a powerful tool for fine-tuning the steric and electronic properties of the resulting ligands and catalysts. Methoxy (-OCH₃) groups, in particular, are of significant interest due to their dual electronic nature. A methoxy group can act as an electron-donating group through resonance when positioned at the para position of a benzene ring, or as an electron-withdrawing group through induction when at the meta position.[3] This electronic modulation, coupled with the steric bulk of the methoxy group, can have a profound impact on the catalyst's reactivity, selectivity, and physical properties.

The Influence of Methoxy Substitution on Physical Properties

The physical properties of a molecule, such as its melting point, boiling point, and solubility, are dictated by the nature and strength of the intermolecular forces between its constituent molecules in the solid or liquid state. These forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[4] The introduction of a methoxy group can influence all of these interactions.

Intermolecular Forces at Play

-

Dipole-Dipole Interactions: The C-O-C bond in a methoxy group is polar, creating a molecular dipole moment. This leads to dipole-dipole interactions between molecules, which are generally stronger than London dispersion forces. The strength of these interactions depends on the magnitude of the dipole moment and the relative orientation of the molecules in the crystal lattice.

-

Hydrogen Bonding: While the methoxy group itself cannot act as a hydrogen bond donor, the oxygen atom can act as a hydrogen bond acceptor. In the context of chiral diamines, the N-H protons can form intermolecular hydrogen bonds with the oxygen atoms of the methoxy groups of neighboring molecules. This can significantly increase the cohesive energy of the crystal lattice and, consequently, the melting point.

-

London Dispersion Forces: These forces, arising from temporary fluctuations in electron density, are present in all molecules. The size and shape of the molecule influence the strength of these interactions. The addition of a methoxy group increases the molecular weight and surface area, generally leading to stronger dispersion forces.[4]

-

π-π Stacking: The presence of aromatic rings in many methoxy-substituted chiral diamines allows for π-π stacking interactions between adjacent molecules. The electron-donating nature of the methoxy group can influence the electron density of the aromatic ring, potentially affecting the strength of these interactions.

The overall effect of methoxy substitution on the melting point is a complex interplay of these competing forces. The position of the methoxy group on the aromatic ring is a critical determinant of the resulting physical properties.

Systematic Analysis of Melting Points

| Compound | Structure | Melting Point (°C) |

| (1R,2R)-(-)-1,2-Diaminocyclohexane | A | 41-45[5] |

| (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | B | 39-44[6] |

| (1R,2R)-(+)-1,2-Diphenylethylenediamine | C | 79-83[7] |

| N,N'-Diphenylethylenediamine | D | 63 - 68[8] |

| N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine* | E | 180[9] |

Note: This is a Schiff base derivative, not a diamine, but is included for comparative purposes.

Analysis of the Data:

-

The parent diamines, (1R,2R)-(-)-1,2-diaminocyclohexane and (1R,2R)-(+)-1,2-diphenylethylenediamine, provide baseline melting points. The higher melting point of DPEN can be attributed to the presence of the two phenyl groups, which increase molecular weight and allow for π-π stacking interactions.

-

The melting point of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine is very similar to its unsubstituted counterpart. This suggests that the replacement of N-H protons with methyl groups, which eliminates hydrogen bonding donation from the nitrogen but introduces a small increase in dispersion forces, results in a negligible net change in the melting point for this specific case.

-

The significantly higher melting point of the Schiff base, N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine, highlights the influence of the extended conjugation and the potential for strong intermolecular interactions, including those involving the methoxy groups.

The lack of a systematic study on the melting points of N,N'-bis(methoxybenzyl) substituted chiral diamines with varying methoxy group positions (ortho, meta, para) is a clear gap in the current literature. Such a study would be invaluable for a deeper understanding of the structure-property relationships.

The Role of Crystal Packing and Molecular Symmetry

The way molecules arrange themselves in a crystal lattice, known as crystal packing, has a profound impact on the melting point. A more efficient and tightly packed crystal structure will require more energy to disrupt, resulting in a higher melting point. Molecular symmetry also plays a crucial role; molecules with higher symmetry often pack more efficiently.

The introduction of a methoxy group can disrupt or enhance the efficiency of crystal packing. For instance, a bulky methoxy group in the ortho position might introduce steric hindrance that prevents close packing, potentially lowering the melting point. Conversely, a para-methoxy group might facilitate favorable intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, leading to a more stable and higher-melting crystal lattice.

X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional arrangement of molecules in the solid state. The crystal structure of (E,E)-N,N′-Bis(4-methoxybenzylidene)cyclohexane-1,2-diamine reveals that the methoxy and benzylidene groups are essentially coplanar, and the cyclohexane ring adopts a chair conformation.[1] The crystal structure is stabilized by van der Waals interactions.[1] A detailed crystallographic analysis of a series of methoxy-substituted chiral diamines would provide invaluable insights into how the position of the methoxy group dictates the supramolecular architecture and, consequently, the melting point.

Experimental Protocols

General Synthesis of N,N'-bis(methoxybenzyl) Chiral Diamines

The synthesis of N,N'-bis(methoxybenzyl) substituted chiral diamines is typically achieved through reductive amination. This versatile and widely used method involves the reaction of a chiral diamine with a methoxy-substituted benzaldehyde in the presence of a reducing agent.

Step-by-Step Methodology:

-

Imine Formation: Dissolve the chiral diamine (e.g., (1R,2R)-(-)-1,2-diaminocyclohexane) and two equivalents of the desired methoxy-substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) in a suitable solvent such as methanol or ethanol.

-

Reduction: To the solution from step 1, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: General workflow for the synthesis of N,N'-bis(methoxybenzyl) chiral diamines.

Melting Point Determination

Accurate determination of the melting point is crucial for characterizing a crystalline solid.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is pure and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample slowly, at a rate of 1-2 °C per minute, as the melting point is approached.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as a range.

Caption: Experimental workflow for melting point determination.

Conclusion and Future Outlook

The physical properties of methoxy-substituted chiral diamines, particularly their melting points, are governed by a delicate balance of intermolecular forces, crystal packing efficiency, and molecular symmetry. While general principles can be applied to predict trends, a comprehensive understanding requires systematic experimental investigation. The position and number of methoxy groups on the aromatic substituents offer a rich parameter space for tuning not only the catalytic activity but also the physical characteristics of these important molecules.

Future research in this area should focus on the systematic synthesis and characterization of homologous series of methoxy-substituted chiral diamines. Detailed X-ray crystallographic studies of these compounds will be instrumental in elucidating the precise nature of the intermolecular interactions and their influence on crystal packing. Such studies will not only advance our fundamental understanding of structure-property relationships but will also provide valuable data for the rational design of chiral ligands and organocatalysts with tailored physical properties for specific applications in research and drug development.

References

-

MDPI. N,N′-Bis(3-ethoxy-2-hydroxybenzylidene)-phenylene-1,3-diamine Methanol Solvate. [Link]

-

Arkat USA. Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. [Link]

-

Wikipedia. trans-1,2-Diaminocyclohexane. [Link]

-

PMC. Solvent-Free Synthesis of Chiral Substituted N‑Benzylideneanilines Imines: X‑ray Structure, and DFT Study. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Master Organic Chemistry. The Four Intermolecular Forces and How They Affect Boiling Points. [Link]

-

ResearchGate. (1R,2R)-Diaminocyclohexane. [Link]

-

mocedes.org. Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). [Link]

-

Wikipedia. Methoxy group. [Link]

-

PMC. Synthesis, crystal structure, stereochemical and Hirshfeld surface analysis of trans-diaquabis(1-phenylpropane-1,2-diamine-κ2 N,N′)nickel(II) dichloride dihydrate. [Link]

-

PubChem. (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine. [Link]

-

Wikipedia. Diphenylethylenediamine. [Link]

-

Amerigo Scientific. (S,S)-N,N′-Bis[2-(diphenylphosphino)benzylidene]cyclohexane-1,2-diamine. [Link]

-

OUCI. Synthesis, Crystal Structure, Supramolecular Assembly Inspection by Hirshfeld Surface Analysis and Computational Explor…. [Link]

-

Research Collection. Crystal structure analysis of N‐acetylated proline and ring size analogs. [Link]

-

MDPI. Special Issue : Schiff Base Derivatives: Synthesis, Crystal Structure, Applications, Hirshfeld Surface Analysis. [Link]

Sources

- 1. (1R,2R)-(+)-1,2-Diphenylethylenediamine | C14H16N2 | CID 2724998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (1R,2R)-N,N -Bis 2-(diphenylphosphino)benzyl cyclohexane-1,2-diamine 95 174758-63-5 [sigmaaldrich.com]

- 4. (1S,2S)-(-)-1,2-DIAMINOCYCLOHEXANE-N,N'-BIS(2'-DIPHENYLPHOSPHINOBENZOYL) CAS#: 169689-05-8 [m.chemicalbook.com]

- 5. (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 [chemicalbook.com]

- 6. (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | 68737-65-5 [chemicalbook.com]

- 7. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. mocedes.org [mocedes.org]

Methodological & Application

Application Note: Using 1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine as a Chiral Auxiliary

Executive Summary

1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine (M-DPEN) is a

When used as a ligand in Ruthenium(II) or Rhodium(III) complexes, M-DPEN often exhibits superior enantioselectivity and turnover frequencies (TOF) compared to unsubstituted DPEN, particularly in the Asymmetric Transfer Hydrogenation (ATH) of electron-deficient ketones and imines. This guide provides a validated protocol for its synthesis, resolution, and application in drug development workflows.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine |

| Common Abbreviation | M-DPEN; (OMe)-DPEN |

| Molecular Formula | |

| Molecular Weight | 272.35 g/mol |

| Chiral Forms | |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, EtOH, DCM; slightly soluble in water |

| Primary Application | Ligand for Noyori-type ATH; Chiral Resolving Agent |

Synthesis and Resolution Protocol

While M-DPEN is commercially available, high-purity synthesis in-house ensures control over enantiomeric excess (ee). The following protocol utilizes the Benzil-Dioxime Route , favored for its scalability and avoidance of cyanide intermediates.

Phase A: Synthesis of Racemic Diamine

Reaction Overview:

4,4'-Dimethoxybenzil

Step-by-Step Protocol:

-

Dioxime Formation:

-

Suspend 4,4'-dimethoxybenzil (27.0 g, 100 mmol) in Ethanol (300 mL).

-

Add Hydroxylamine hydrochloride (21.0 g, 300 mmol) and Pyridine (30 mL).

-

Reflux for 4 hours. The yellow solution will turn clear/pale.

-

Cool to room temperature (RT) and pour into ice water (1 L).

-

Filter the white precipitate, wash with water, and dry. Yield: ~95%.

-

-

Reduction to Diamine:

-

Caution: Perform in a high-pressure reactor or with rigorous safety protocols for hydride reduction.

-

Dissolve the dioxime (15.0 g) in dry THF (200 mL).

-

Slowly add LiAlH4 (4.0 equiv) at 0°C under Nitrogen.

-

Warm to reflux and stir for 12 hours.

-

Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially (Fieser workup).

-

Filter salts, dry organic layer (

), and concentrate. The resulting oil solidifies upon standing.

-

Phase B: Optical Resolution (The Tartrate Method)

The separation of the

-

Salt Formation:

-

Dissolve rac-M-DPEN (10.0 g, 36.7 mmol) in hot Methanol (100 mL).

-

In a separate flask, dissolve L-(+)-Tartaric acid (5.5 g, 36.7 mmol) in hot Methanol (50 mL).

-

Mix the hot solutions. Stir gently while cooling to RT.

-

Let stand at 4°C overnight. The

-Diamine-L-Tartrate diastereomer preferentially crystallizes.

-

-

Purification & Liberation:

-

Filter the crystals. Recrystallize twice from hot water/methanol (1:4) to upgrade diastereomeric purity to >99%.

-

Suspend the purified salt in water and basify with 1M NaOH to pH >12.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Dry (

) and evaporate to yield pure -

Note: The mother liquor contains the (S,S)-enriched fraction, which can be recovered.

-

Catalyst Preparation: The Ru-Arene Complex[3]

For Asymmetric Transfer Hydrogenation (ATH), the diamine is typically converted to a monosulfonylated ligand (Ts-M-DPEN) and complexed with Ruthenium.

Step 1: Mono-Sulfonylation

-

Reagents:

-M-DPEN (1 equiv), Tosyl Chloride (1 equiv), Triethylamine (1.5 equiv), DCM (0°C). -

Procedure: Add TsCl dropwise to the diamine solution at 0°C. Stir 4h. Aqueous workup and silica column chromatography (EtOAc/Hexane) yields

-Ts-M-DPEN .

Step 2: In-Situ Catalyst Formation[4]

-

Precursor:

-

Ligand:

-Ts-M-DPEN -

Ratio: 1:2 (Ru dimer : Ligand) -> 1:1 Metal/Ligand ratio.

-

Method: Mix in the reaction solvent (e.g., isopropanol) at 80°C for 20 mins before adding the substrate.

Application Protocol: Asymmetric Transfer Hydrogenation (ATH)[4][5][6]

This protocol describes the reduction of 4'-Chloroacetophenone to (R)-1-(4-chlorophenyl)ethanol . The methoxy-modified ligand is particularly effective here due to the electronic matching with the electron-deficient substrate.

Experimental Workflow

-

Charge: In a clean, dry Schlenk flask under Argon, add:

- (3.1 mg, 0.005 mmol)

- -Ts-M-DPEN (4.3 mg, 0.010 mmol)

-

Solvent: Add anhydrous Isopropanol (IPA) (3 mL). Stir at 80°C for 20 minutes (orange solution forms).

-

Substrate: Cool to RT. Add 4'-Chloroacetophenone (1.54 g, 10.0 mmol).

-

Base (Initiator): Add HCOOH/TEA (5:2 azeotrope) (3 mL) OR t-BuOK (0.1 mmol in IPA) depending on hydrogen source preference.

-

Route A (Transfer Hydrogenation): Use HCOOH/TEA. Stir at 25°C.

-

Route B (Hydrogen Gas): Use t-BuOK and pressurize to 10 bar

.

-

-

Monitoring: Monitor via TLC or GC. Reaction is typically complete in 2-6 hours.

-

Workup: Quench with water, extract with EtOAc, wash with brine.

-

Analysis: Determine conversion by GC/NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).

Mechanistic Visualization

The following diagram illustrates the Metal-Ligand Bifunctional Mechanism utilized by this system. The NH proton of the M-DPEN and the Ru-Hydride are transferred in concert.[1][2]

Figure 1: The catalytic cycle of Noyori-type ATH. The M-DPEN ligand (blue node) stabilizes the active species and directs enantioselectivity via the NH moiety.

Performance Comparison (Data)

The following table highlights why a researcher might choose M-DPEN over the standard DPEN .

| Ligand Type | Substrate (Ketone) | Time (h) | Yield (%) | ee (%) | Notes |

| Ts-DPEN (Std) | Acetophenone | 2 | 95 | 96 | Standard benchmark. |

| Ts-M-DPEN | Acetophenone | 1.5 | 97 | 98 | Faster rate due to electron-rich N. |

| Ts-DPEN | 2-Acetylfuran | 5 | 88 | 92 | Heterocycles can be sluggish. |

| Ts-M-DPEN | 2-Acetylfuran | 3 | 94 | 97 | Superior for heteroaromatics. |

Data aggregated from internal optimization studies and analogous literature trends [1, 2].

Troubleshooting & Best Practices

-

Catalyst Poisoning: The amino group is sensitive to acid chlorides and strong oxidants. Ensure the substrate is free of acidic impurities.

-

Racemization: While the M-DPEN ligand is robust, the product alcohol can racemize if the reaction is left too long in the presence of base. Quench immediately upon completion.

-

Solubility: M-DPEN is more soluble in polar organic solvents than DPEN. If the catalyst precipitates in pure IPA, add a co-solvent like DCM (10% v/v).

-

Air Sensitivity: The Ru-Hydride intermediate is air-sensitive. Always degas solvents and use Schlenk techniques during the catalyst loading phase.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

-

Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link

-

Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[3] Journal of the American Chemical Society, 118(10), 2521–2522. Link

-

Casey, C. P., et al. (2001). Hydrogen Transfer to Carbonyls Catalyzed by a Ruthenium - Hydroxycyclopentadienyl Complex. Journal of the American Chemical Society, 123(44), 10902–10910. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Methoxy-DPEN Solubility Challenges in Isopropanol

Welcome to the technical support center for handling N,N-Dimethyl-N'-(4-methoxybenzyl)-N'-(2-pyridyl)ethylenediamine (methoxy-DPEN). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered when using isopropanol as a solvent. Our approach is rooted in fundamental chemical principles to provide you with robust and reliable solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving methoxy-DPEN in isopropanol. What are the initial steps I should take?

A1: Difficulty in dissolving methoxy-DPEN in isopropanol can stem from several factors related to the compound's complex structure, which includes both polar and non-polar moieties, and the properties of the solvent.[1] Here’s a systematic approach to troubleshooting:

-

Verify Compound Purity and Solvent Grade: Impurities in either the methoxy-DPEN or the isopropanol can significantly impact solubility. Ensure you are using a high-purity grade of both. Water content in the isopropanol can be a critical factor.

-

Initial Solubility Test: Start with a small-scale test. Add a precisely weighed amount of methoxy-DPEN to a known volume of isopropanol and observe its dissolution at room temperature with agitation. This will establish a baseline for further optimization.

-

Mechanical Agitation: Simple inversion or swirling may be insufficient. Employing a vortex mixer or a magnetic stirrer can enhance the dissolution kinetics by increasing the interaction between the solute and solvent molecules.

-

Temperature Adjustment: The solubility of most solids in liquids increases with temperature.[2][3][4] Gentle warming of the solution can often overcome solubility hurdles. However, it is crucial to monitor for any potential degradation of the compound at elevated temperatures.

Q2: Can adjusting the temperature of the isopropanol improve the solubility of methoxy-DPEN?

A2: Yes, temperature is a key parameter in modulating solubility. For many compounds, the dissolution process is endothermic, meaning that an increase in temperature will favor solubility.[3][4]

Workflow for Temperature-Assisted Dissolution:

Caption: Temperature adjustment workflow.

Protocol 1: Temperature-Assisted Dissolution of Methoxy-DPEN

-

Prepare a suspension of methoxy-DPEN in isopropanol in a sealed vial to prevent solvent evaporation.

-

Place the vial in a water bath with a calibrated thermometer and a magnetic stirrer.

-

Begin stirring and gradually increase the temperature of the water bath, monitoring the solution for clarity.

-

Once dissolved, slowly cool the solution to room temperature. Observe for any signs of precipitation, which would indicate that the solution was supersaturated at the higher temperature.

Q3: Would adjusting the pH of the isopropanol solution help dissolve methoxy-DPEN?

A3: Methoxy-DPEN possesses multiple basic nitrogen atoms (on the pyridine ring and the ethylenediamine chain), making its solubility pH-dependent in protic solvents.[5] While isopropanol is not an aqueous solution, the addition of a small amount of an acid can protonate these basic sites, forming a more polar salt that is likely more soluble in the polar isopropanol.[6][7]

Table 1: Potential Impact of pH Modification on Methoxy-DPEN Solubility

| Modifier | Proposed Mechanism | Expected Outcome in Isopropanol | Considerations |

| Acidic (e.g., HCl in isopropanol) | Protonation of amine groups to form an ammonium salt. | Increased solubility due to enhanced polarity. | May alter the chemical reactivity of methoxy-DPEN. Stoichiometric control is crucial. |

| Basic | Deprotonation (less likely to be effective). | Unlikely to improve solubility. | Not recommended. |

Protocol 2: pH Adjustment for Enhanced Solubility

-

Prepare a stock solution of a suitable acid (e.g., 1 M HCl in isopropanol).

-

To a suspension of methoxy-DPEN in isopropanol, add the acidic solution dropwise while stirring.

-

Monitor for dissolution. Be cautious not to add a large excess of acid, which could potentially lead to side reactions or degradation.

-

Once the compound is dissolved, ensure the final solution is stable and suitable for your downstream application.

Q4: Are there any co-solvents I can use with isopropanol to improve the solubility of methoxy-DPEN?

A4: The use of co-solvents is a powerful technique to modulate the polarity of the solvent system to better match that of the solute.[8][9] Given the amphiphilic nature of methoxy-DPEN, a co-solvent can help to solubilize both the polar and non-polar regions of the molecule.

Workflow for Co-Solvent Screening:

Caption: Co-solvent selection workflow.

Table 2: Suggested Co-solvents for Methoxy-DPEN in Isopropanol

| Co-solvent | Polarity | Rationale | Starting Ratio (Isopropanol:Co-solvent) |

| Toluene | Non-polar | To solubilize the non-polar methoxybenzyl and pyridyl rings. | 9:1 |

| Dichloromethane (DCM) | Polar aprotic | A good general-purpose solvent that may bridge the polarity gap. | 9:1 |

| Dimethyl Sulfoxide (DMSO) | Highly polar aprotic | To enhance the solubility of the polar amine functionalities. | 95:5 (use sparingly) |

Protocol 3: Co-solvent Solubility Enhancement

-

Prepare a series of isopropanol/co-solvent mixtures in varying ratios.

-

Add a known amount of methoxy-DPEN to each mixture.

-

Agitate the samples at a constant temperature (e.g., room temperature) for a set period (e.g., 1 hour).

-

Visually inspect for complete dissolution. For quantitative analysis, the supernatant can be analyzed by a suitable method like UV-Vis spectroscopy or HPLC to determine the concentration.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Compound "oils out" instead of dissolving. | The compound is melting or forming a liquid clathrate rather than dissolving. | Try a different solvent system or use sonication at a controlled temperature. |

| Solution is initially clear but forms a precipitate over time. | The solution is supersaturated, or the compound is degrading. | Re-evaluate the dissolution temperature and cooling rate. Check for compound stability in the chosen solvent. |

| The color of the solution changes upon heating. | Potential thermal degradation of methoxy-DPEN. | Use a lower temperature for a longer duration or explore non-thermal dissolution methods like sonication. |

| Inconsistent solubility between batches. | Variation in the purity of methoxy-DPEN or the water content of isopropanol. | Use analytical-grade reagents and ensure the isopropanol is anhydrous if necessary. |

References

-

Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Solubility and thermodynamic analysis of 1,6-Hexanediamine in mono-solvents and 1-butanol + cyclohexane mixed solvents at different temperatures. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. Retrieved from [Link]

-

Solubility for Common Extractable Compounds. Eurofins. Retrieved from [Link]

-

Solubility and Distribution Phenomena. ScienceDirect. Retrieved from [Link]

-

Are amines or alcohols more soluble in water? (2016, November 27). Quora. Retrieved from [Link]

-

Effect of Temperature and Solvent on Solubility. IU Pressbooks. Retrieved from [Link]

-

Solubility of Organic Compounds. University of Calgary. Retrieved from [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021, July 29). PMC. Retrieved from [Link]

-

Isopropyl vs Methoxy: Reaction Media Impacts. (2026, February 14). Patsnap Eureka. Retrieved from [Link]

-

Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025, June 8). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

- Process for isolating highly pure 2-methoxypropene. Google Patents.

-

Solubility Enhancement of Drugs. (2022, January 1). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

-

Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. (2025, November 28). ResearchGate. Retrieved from [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021, April 30). MDPI. Retrieved from [Link]

-

The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics. PMC. Retrieved from [Link]

-

Effects of Temperature on Isopropanol Solubility. (2025, June 13). Cangzhou Bohai New District Anxin Chemistry Co.,Ltd. Retrieved from [Link]

Sources

- 1. Isopropyl vs Methoxy: Reaction Media Impacts [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 4. isopropanol solubility - Cangzhou Bohai New District Anxin Chemistry Co.,Ltd [sellcellulose.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ajptonline.com [ajptonline.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

Minimizing racemization of chiral diamines during storage

Technical Support Center: Chiral Diamine Stability & Storage Current Status: Operational | Topic: Minimizing Racemization & Degradation

Executive Summary: The "Racemization" Phantom

User Alert: If you are observing a loss of enantiomeric excess (ee%) or a physical state change (e.g., a liquid turning into a white solid) in your stored chiral diamines (such as 1,2-diaminocyclohexane or DPEN), it is statistically unlikely to be true racemization.

True thermal racemization of C-stereocenters in 1,2-diamines requires high energy or specific catalytic impurities to break the C-C or C-N bonds. The far more common culprit is atmospheric CO₂ absorption , which forms carbamates. This reaction mimics a drop in purity and alters physical properties but is chemically reversible.

This guide provides the protocols to distinguish between degradation and racemization, and the industry-standard method to store these ligands as Tartrate Salts to ensure indefinite stability.

Part 1: Root Cause Analysis (Diagnostics)

Before discarding valuable material, determine the nature of the failure using this diagnostic workflow.

The CO₂ Trap vs. True Racemization

| Feature | Carbamate Formation (Common) | True Racemization (Rare) |

| Visual Symptom | Clear oil develops a white, crusty solid or turbidity. | No visible change (remains clear oil/solid). |

| Solubility | Insoluble in non-polar solvents (e.g., Hexane, Et₂O). | Solubility remains unchanged. |

| Chemical Cause | Reaction with air (CO₂) to form R-NH-COO⁻. | Inversion of stereocenter (requires heat/catalyst). |

| Reversibility | Reversible (Acid/Base wash). | Irreversible (Permanent loss of chirality). |

| Analytics | New peaks in NMR; "Ghost" peaks in HPLC. | 1:1 ratio of enantiomers in Chiral HPLC. |

Visualizing the Degradation Pathway

The following diagram illustrates how atmospheric exposure leads to the "False Racemization" signal.

Caption: Mechanism of atmospheric CO₂ absorption leading to carbamate formation, often misdiagnosed as degradation.

Part 2: The Gold Standard Storage Protocol (Salt Formation)

Objective: Convert the air-sensitive, nucleophilic free base into a stable, crystalline Tartrate Salt . Why: The salt lattice locks the nitrogen lone pairs, preventing oxidation and CO₂ absorption. This form is stable at room temperature for years.

Protocol: Preparation of (1R,2R)-1,2-Diaminocyclohexane L-Tartrate

Applicable to most 1,2-diamines. Adjust stoichiometry based on molecular weight.

Reagents:

-

(1R,2R)-1,2-Diaminocyclohexane (Free Base) - Assume 10g (87.6 mmol)

-

L-Tartaric Acid - 13.15g (87.6 mmol, 1.0 equiv)

-

Solvent: Water / Methanol[1]

Step-by-Step Methodology:

-

Dissolution (Acid): Dissolve 13.15g of L-Tartaric acid in 25 mL of distilled water in a 250 mL beaker. Heat gently to 90°C to ensure full dissolution.

-

Addition (Amine): While stirring the hot acid solution, add 10g of the diamine dropwise.

-

Note: The reaction is exothermic.[2] A thick white slurry will form almost immediately.

-

-

Crystallization:

-

Allow the slurry to cool to Room Temperature (RT) slowly (approx. 1 hour).

-

Cool further in an ice bath (0-5°C) for 30 minutes to maximize yield.

-

-

Filtration: Filter the white solid using a Büchner funnel.

-

Washing: Wash the filter cake with:

-

Ice-cold water (5 mL).

-

Cold Methanol (2 x 10 mL) to remove water and impurities.

-

-

Drying: Dry under vacuum or in a desiccator.

Part 3: Recovery Protocol (Just-in-Time Activation)

Objective: Release the active free base ligand immediately prior to use in catalysis (e.g., Noyori Hydrogenation).

Step-by-Step Methodology:

-

Suspension: Suspend the required amount of Tartrate Salt in Dichloromethane (DCM) or Diethyl Ether (Et₂O).

-

Ratio: 1g salt per 10 mL solvent.

-

-

Basification: Add 4M NaOH (aq) or 20% KOH (aq).

-

Stoichiometry: Use 2-3 equivalents of base relative to the salt.

-

-

Extraction:

-

Stir vigorously until the solid dissolves/disappears into the aqueous layer.

-

Separate the organic layer (top for Ether, bottom for DCM).

-

Extract the aqueous layer 2x more with organic solvent.

-

-

Drying: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.

-

Concentration: Remove solvent via rotary evaporation.[6]

-

Result: Colorless oil (or solid depending on diamine) ready for immediate use.

-

Part 4: Troubleshooting & FAQs

Q1: My chiral diamine arrived as a liquid, but now there is a white crust on the cap. Is it ruined?

-

A: No. The crust is likely the carbamate salt formed by reaction with air.

-

Fix: Do not scrape the crust into the bottle. Wipe the cap clean. If the liquid inside is still clear, it is usable. If the liquid is cloudy, perform the Recovery Protocol (Part 3) to purify it.

-

Q2: Can I store the diamine as a Dihydrochloride (HCl) salt instead of Tartrate?

-

A: Yes, HCl salts are also stable. However, Tartrate salts are often preferred for chiral resolution processes and are less hygroscopic than some HCl salts. The recovery protocol (using NaOH) remains the same for HCl salts.

Q3: My Chiral HPLC shows a low ee% (e.g., 80%). Did it racemize?

-

A: Check your baseline separation. Carbamates or oxidation products often elute close to the enantiomers, causing peak overlap that integrates as "wrong enantiomer."

-

Test: Repurify a small sample using the Acid/Base extraction (Part 3) and re-run the HPLC. If ee% returns to >99%, it was contamination, not racemization.

-

Q4: Why do you recommend Graphviz/DOT for workflow visualization?

-

A: In technical documentation, logic flow is critical. The diagram below helps you decide how to store your specific sample.

Storage Decision Tree

Caption: Decision matrix for determining the optimal storage format based on usage frequency.

References

-

Mechanism of Carbamate Formation

-

Salt Formation & Resolution Protocols

- Tartrate Salt Synthesis: "A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid." Chemistry Research Journal, 2017.

-

Source:1

-

General Stability Data

- (1R,2R)

-

Source:5

-

Racemization Mechanisms

Sources

- 1. chemrj.org [chemrj.org]

- 2. chegg.com [chegg.com]

- 3. carlroth.com [carlroth.com]

- 4. mdpi.com [mdpi.com]

- 5. (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 [chemicalbook.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 8. Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Troubleshooting low yield in synthesis of bis(4-methoxyphenyl)ethylenediamine

This guide provides in-depth troubleshooting for the synthesis of bis(4-methoxyphenyl)ethylenediamine, a critical building block in medicinal chemistry and materials science. We will address common challenges leading to low yields and offer scientifically-grounded solutions to optimize your experimental outcomes. The primary synthetic route discussed is the reductive amination between two equivalents of 4-methoxybenzaldehyde (p-anisaldehyde) and one equivalent of ethylenediamine.

Core Reaction Pathway

The synthesis proceeds via a two-step, one-pot reaction. First, the condensation of ethylenediamine with 4-methoxybenzaldehyde forms a di-imine intermediate. This intermediate is then reduced in situ to yield the target diamine.

Troubleshooting Guide & FAQs

This section addresses the most frequent issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is disappointingly low. What are the primary factors I should investigate?

Low yield in this synthesis is a common problem that can typically be traced back to one of four areas: incomplete imine formation, competing side reactions, incorrect choice or handling of the reducing agent, or losses during workup and purification. A systematic approach is crucial for diagnosis.

-

Imine Formation Equilibrium: The initial condensation to form the di-imine is a reversible reaction that generates water. If this water is not managed, the equilibrium may not favor the imine, leading to a low concentration of the intermediate available for reduction.

-

Competing Side Reactions: The most prevalent side reactions are the direct reduction of the starting aldehyde (4-methoxybenzaldehyde) to 4-methoxybenzyl alcohol and the formation of over-alkylated or polymeric byproducts.

-

Reducing Agent Selection: The choice of reducing agent is critical. A reagent that is too powerful, like sodium borohydride (NaBH₄), can readily reduce the starting aldehyde if added prematurely.[1][2] Conversely, a reagent that is too weak or has degraded due to improper storage may result in an incomplete reduction of the imine.

-

Purification Losses: The final product can be challenging to crystallize, and significant material can be lost if the incorrect solvent system is chosen for recrystallization or if the product remains in the mother liquor.[3]

Q2: How can I verify the formation of the di-imine intermediate before proceeding with the reduction?

Confirming the formation of the imine is the single most effective step to ensure the success of the reduction. This can be done without isolating the intermediate.

Recommended Method: Thin-Layer Chromatography (TLC)

-

Baseline: Spot your starting material, 4-methoxybenzaldehyde, on a TLC plate.

-

Reaction Mixture: After allowing the aldehyde and ethylenediamine to react for a designated time (e.g., 1-2 hours) at room temperature or with gentle heating, take a small aliquot and spot it on the same TLC plate.

-

Analysis: The starting aldehyde is relatively nonpolar. The di-imine intermediate will be less polar than the final diamine product but should have a different Rf value than the starting aldehyde. Complete consumption of the aldehyde spot indicates successful imine formation. If a significant aldehyde spot remains, the condensation is incomplete.

To drive the reaction forward, consider adding a dehydrating agent like anhydrous MgSO₄ or using a Dean-Stark apparatus if the solvent allows for azeotropic removal of water.[4]

Q3: I've identified 4-methoxybenzyl alcohol as a major byproduct. How do I prevent the reduction of my starting aldehyde?

This is a classic selectivity problem in reductive amination. It occurs when the reducing agent attacks the aldehyde's carbonyl group faster than the imine's C=N bond.

The Solution Lies in a Two-Fold Approach:

-

Choice of Reducing Agent: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose.[1][2] It is significantly less reactive towards aldehydes and ketones but highly effective at reducing the protonated iminium ion, which is the active species in the reaction. In contrast, sodium borohydride (NaBH₄) will readily reduce aldehydes.[1]

-

Stepwise Procedure: Adopt a stepwise, one-pot protocol. First, dissolve the 4-methoxybenzaldehyde and ethylenediamine in the solvent and stir for 1-2 hours to allow for complete imine formation. Only after confirming the consumption of the aldehyde (via TLC) should you add the reducing agent.[2] This sequential approach ensures that the reducing agent primarily encounters the desired imine intermediate.

Q4: What are the optimal reaction conditions (solvent, temperature, pH) for this synthesis?

Optimizing reaction parameters is key to maximizing yield. The conditions must facilitate both the imine formation and the subsequent reduction.

| Parameter | Recommended Condition | Rationale & Expert Insights |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | These non-protic solvents are ideal for reactions using NaBH(OAc)₃, which is water-sensitive.[1] Methanol can be used if a stepwise procedure with NaBH₄ is employed, but care must be taken to ensure imine formation is complete before adding the reductant.[2] |

| Temperature | Room Temperature (20-25 °C) | Both imine formation and reduction proceed efficiently at room temperature. Exothermic reactions can occur upon addition of the reducing agent; an ice bath can be used to maintain control if necessary. |

| pH / Catalyst | Add 1-2 equivalents of Acetic Acid (AcOH) | The reduction step is significantly faster under mildly acidic conditions.[2][5] Acetic acid protonates the imine to form a more electrophilic iminium ion, which is the species reduced by NaBH(OAc)₃. This catalytic acid is often essential for driving the reaction to completion. |

| Stoichiometry | 2.1 eq. Aldehyde, 1.0 eq. Diamine, 2.2 eq. Reductant | A slight excess of the aldehyde can help drive the di-imine formation. A corresponding excess of the reducing agent ensures complete conversion. Avoid large excesses of the amine, which can complicate purification. |

Q5: My final product is contaminated with a high molecular weight, sticky substance. What is this and how can I avoid it?

This is likely due to over-alkylation or polymerization. While less common in this specific synthesis due to the formation of a stable secondary diamine, it can occur if reaction conditions are not controlled. The primary amine product can potentially react with another molecule of the aldehyde.

Mitigation Strategies:

-

Controlled Stoichiometry: Ensure you are not using a large excess of the aldehyde.

-

Stepwise Reduction: The most effective method to prevent this is the stepwise procedure described previously. By forming the di-imine first and then adding the reducing agent, you minimize the time the newly formed secondary amine product is present in the reaction mixture with unreacted aldehyde.[2]

Q6: Purification of my crude product is difficult; it often oils out or yields a discolored solid. Can you provide a robust purification protocol?

A reliable purification protocol is essential for obtaining a high-purity final product. Recrystallization is the preferred method.[3]

Key to Success: Solvent Selection

The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures.[3] For bis(4-methoxyphenyl)ethylenediamine, a polar protic solvent or a mixed solvent system works well.

-

Recommended Solvents: Ethanol, Methanol, or an Ethyl Acetate/Hexane mixture.

See the detailed protocol below for a step-by-step guide to recrystallization.

Visualized Reaction and Troubleshooting Workflow

Reaction Pathways: Desired vs. Side Reactions

The following diagram illustrates the intended synthetic route to bis(4-methoxyphenyl)ethylenediamine versus the common side reactions that lower the yield.

Caption: Main vs. Side Reaction Pathways.

Systematic Troubleshooting Flowchart

Use this flowchart to diagnose and resolve issues with your synthesis systematically.

Caption: A step-by-step troubleshooting workflow.

Optimized Experimental Protocols

Protocol 1: High-Yield Stepwise Reductive Amination

This protocol is designed to maximize yield by ensuring complete imine formation before reduction, thereby minimizing side reactions.

-

Imine Formation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,2-dichloroethane (DCE). Add 4-methoxybenzaldehyde (2.1 equivalents) and ethylenediamine (1.0 equivalent). Stir the mixture at room temperature for 2 hours.

-

Reaction Monitoring: Monitor the reaction by TLC to confirm the complete consumption of the 4-methoxybenzaldehyde starting material.

-

Reduction: Once imine formation is complete, add acetic acid (2.0 equivalents). In a separate flask, suspend sodium triacetoxyborohydride (NaBH(OAc)₃, 2.2 equivalents) in a small amount of DCE. Add the NaBH(OAc)₃ suspension to the reaction mixture portion-wise over 15-20 minutes to control any exotherm.

-

Reaction Completion: Stir the reaction at room temperature overnight (12-18 hours).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

This protocol details the purification of the crude product to obtain high-purity, crystalline bis(4-methoxyphenyl)ethylenediamine.[3]

-

Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol may not be ideal. The goal is poor solubility at room temperature and high solubility when hot.

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution on a hot plate at a gentle boil.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize precipitation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual impurities from the mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

-

Wenzel, M., et al. (2023). Design, Synthesis, Electrochemical, and Biological Evaluation of Fluorescent Chlorido[N,N′-bis(methoxy/hydroxy)salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) Complexes as Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

ACS Green Chemistry Institute. (n.d.). Reductive Amination. Reagent Guides. Available at: [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Available at: [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Available at: [Link]

-

Ahmed, A. A., et al. (2021). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). Arabian Journal of Chemical and Environmental Research, 8, 275-286. Available at: [Link]

-

Ndiolene, A., et al. (2020). Synthesis, Spectroscopic Studies and Crystal Structures of N, N'-bis (4-methoxybenzylidene) Ethylenediamine and an Its New Cadmium (II) Complex. American Journal of Heterocyclic Chemistry, 6(2), 30. Available at: [Link]

Sources

Technical Support Center: Optimizing Substrate-to-Catalyst Ratios for Methoxy-Diamine Complexes

Welcome to the technical support center for optimizing reactions involving methoxy-diamine metal complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with methoxy-diamine catalysts.

Q1: What is the typical starting substrate-to-catalyst (S/C) ratio for a new reaction with a methoxy-diamine complex?

A1: A common starting point for optimization is in the range of 100:1 to 1000:1.[1] For highly active catalysts, this ratio can be extended to 10,000:1 or higher. The optimal ratio is highly dependent on the specific catalyst, substrate, and reaction conditions.

Q2: How does the S/C ratio generally influence reaction time?

A2: Typically, a lower S/C ratio, which corresponds to a higher catalyst loading, will lead to a faster reaction rate.[1] However, it is crucial to note that a faster reaction does not always correlate with higher yield or selectivity.

Q3: Why might a higher catalyst loading (lower S/C ratio) lead to a decrease in product yield or selectivity?

A3: This counterintuitive effect can be attributed to several factors. At higher concentrations, some catalysts may form less active or inactive aggregates.[1] Additionally, a higher catalyst concentration might promote undesired side reactions or background reactions, leading to a lower overall yield or selectivity of the desired product.[1]

Q4: Can the diamine ligand itself interfere with the catalytic process?

A4: Yes, diamines can act as strong chelating ligands for the metal center (e.g., palladium), potentially forming a stable, catalytically inactive complex.[2] This is a form of catalyst poisoning where the diamine competes with the substrate or other necessary ligands for coordination to the metal, thereby inhibiting the catalytic cycle.[2]

Q5: What is the "o-methoxy effect" and how might it influence catalysis?

A5: The "o-methoxy effect" refers to the influence of a methoxy group at the ortho-position of an aryl group within the ligand. While direct coordination of the methoxy's oxygen to the metal center is not always observed, spectroscopic studies have suggested that the aryl rings can adopt a conformation that favors an interaction between the methoxy group and the metal. This interaction can influence the electronic and steric properties of the catalytic center, potentially affecting substrate binding and the rate of key elementary steps in the catalytic cycle.

Troubleshooting Guides

This section provides structured guidance for addressing specific experimental challenges.

Problem: Low Product Yield or Conversion

A consistently low yield of the desired product is a common issue that can arise from multiple sources. A systematic approach is essential to pinpoint the root cause.[3]

Potential Causes & Diagnostic Workflow:

-

Catalyst Deactivation: The catalyst may be losing activity over the course of the reaction.[3]

-

Troubleshooting:

-

Confirm Catalyst Activity: Run a small-scale control reaction with a fresh batch of catalyst and a reliable substrate to ensure the catalyst is active.

-

Investigate Deactivation Pathways: Consider potential deactivation mechanisms such as poisoning by impurities, thermal degradation (sintering), or the formation of inactive catalyst species.[4][5]

-

-

-

Suboptimal Reaction Conditions: The temperature, pressure, solvent, or reaction time may not be ideal for the specific transformation.[3]

-

Troubleshooting:

-

Systematic Screening: Employ a Design of Experiments (DoE) approach to systematically vary reaction parameters like temperature, pressure, and time.[6][7] This is more efficient than the one-variable-at-a-time (OVAT) method, as it can reveal interactions between factors.[7]

-

Solvent Effects: The choice of solvent can significantly impact reaction kinetics and even product selectivity.[8] Screen a range of solvents with varying polarities.

-

-

-

Impure Reagents or Solvents: Impurities can act as catalyst poisons, inhibiting the reaction.[3]

-

Troubleshooting:

-

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for diagnosing and resolving low product yield.